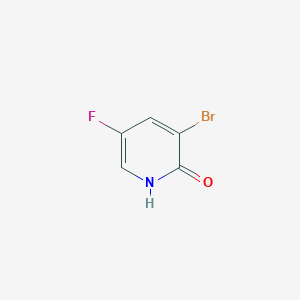

3-Bromo-5-fluoropyridin-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHUCWCSEZGVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654560 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-94-4 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 3-Bromo-5-fluoropyridin-2-ol

Executive Summary

3-Bromo-5-fluoropyridin-2-ol (CAS: 13472-85-0) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical building block for kinase inhibitors and fluorinated pyridyl ligands. Its structural duality—possessing an electrophilic handle (C3-Br) for cross-coupling (Suzuki, Sonogashira) and a metabolic blocker (C5-F)—makes it indispensable for late-stage lead optimization.

This guide details the two primary synthesis pathways, prioritizing the Direct Electrophilic Bromination route for its atom economy and scalability. It addresses the critical challenge of regioselectivity and the tautomeric behavior that dictates reaction outcomes.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, researchers must understand the substrate's behavior. 5-Fluoropyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.

-

Solid State/Polar Solvents: Predominantly exists as 5-fluoro-2-pyridone .

-

Reactivity: The carbonyl oxygen at C2 activates the C3 and C5 positions toward electrophilic substitution. Since C5 is occupied by fluorine, C3 becomes the exclusive site for bromination, provided the reaction conditions prevent N-bromination.

Tautomeric Equilibrium Diagram

Caption: Tautomeric equilibrium favoring the 2-pyridone form in polar solvents (e.g., DMF, MeCN), which directs electrophilic attack to the C3 position.

Part 2: Primary Synthesis Pathway (Direct Bromination)

Methodology: Electrophilic Aromatic Substitution (

Reaction Scheme

Caption: The

Detailed Protocol

Reagents:

-

5-Fluoropyridin-2-ol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 5-Fluoropyridin-2-ol and Acetonitrile (10 volumes). Ensure the starting material is fully dissolved or well-suspended.

-

Cooling: Cool the mixture to 0–5°C . Reasoning: Lower temperature improves regioselectivity and suppresses N-bromination side products.

-

Addition: Add NBS portion-wise over 30–60 minutes. Critical: Do not add all at once. An exotherm can lead to runaway di-bromination.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

-

Quench & Workup:

-

Dilute with water (10-15 volumes). The product often precipitates as a solid.

-

If no precipitate: Extract with Ethyl Acetate (

). Wash organics with water and brine to remove Succinimide byproduct. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH) if high purity (>99%) is required.

Expected Yield: 85–95%

Part 3: Alternative Pathway (Diazotization)

Methodology: Sandmeyer-type hydroxylation of 2-amino-3-bromo-5-fluoropyridine. Use Case: When the 2-amino precursor is more readily available or to avoid isomers inherent in the direct bromination of certain substituted pyridines.

Protocol Summary:

-

Precursor: Start with 2-Amino-5-fluoropyridine .

-

Bromination: Treat with NBS in MeCN to get 2-Amino-3-bromo-5-fluoropyridine .

-

Diazotization/Hydrolysis:

-

Dissolve intermediate in aqueous

. -

Add

aqueous solution dropwise at -

The diazonium salt is formed in situ and immediately hydrolyzed by the water present to form the hydroxyl group (tautomerizing to the pyridone).

-

Comparison Table: Route A vs. Route B

| Feature | Route A (Direct Bromination) | Route B (Diazotization) |

| Step Count | 1 Step | 2 Steps |

| Atom Economy | High | Low (Loss of |

| Scalability | Excellent | Moderate (Diazonium safety risks) |

| Impurity Profile | Trace 3,5-dibromo species | Trace diazo-coupling byproducts |

| Recommendation | Preferred for Industry | Academic/Lab Scale Alternative |

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( NMR)

-

Solvent: DMSO-

(Due to solubility of pyridones). -

Key Signals:

- ppm (Broad s, 1H, NH of pyridone).

- ppm (dd, 1H, H6 proton). Note: H6 is deshielded by the adjacent Nitrogen.

- ppm (dd, 1H, H4 proton).

-

Coupling: Look for

coupling constants (typically 7–9 Hz).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

.[1] -

Isotope Pattern: A distinct 1:1 doublet ratio for

and

Part 5: Safety & Handling (E-E-A-T)

-

Brominating Agents: NBS is an irritant and can decompose violently at high temperatures. Store in a cool, dry place. If using elemental Bromine (

), work in a fume hood with a sodium thiosulfate quench trap. -

Fluorinated Compounds: While the C-F bond is stable, combustion can release HF. Use standard PPE.

-

Diazonium Salts (Route B): If using the alternative route, never let the diazonium intermediate dry out; keep in solution to prevent explosion hazards.

References

-

Regioselective Electrophilic Aromatic Bromination. MDPI Molecules. (Discusses NBS mechanisms and regioselectivity in activated aromatics).

-

Synthesis of this compound via Diazotization. Patent CN111777549A. (Describes the route from 2-methoxy-5-aminopyridine/2-amino-5-fluoropyridine).

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Journal of Organic Chemistry. (Foundational text on the NBS/MeCN system).

-

Synthesis of 3-fluoropyridines. Journal of Organic Chemistry. (Context on fluorinated pyridine reactivity).

-

This compound Product Data. Sigma-Aldrich. (Physical properties and safety data).

Sources

An In-Depth Technical Guide to 3-Bromo-5-fluoropyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridinol Building Block

3-Bromo-5-fluoropyridin-2-ol, with the Chemical Abstracts Service (CAS) number 884494-94-4 , is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine scaffold provides multiple reactive sites for molecular elaboration. This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, with a focus on its utility as a key intermediate in the development of novel therapeutics.

This compound exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This characteristic, combined with the electronic effects of the halogen substituents, governs its reactivity and makes it a valuable precursor for creating diverse chemical libraries for drug screening.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While extensive experimental spectroscopic data is not widely published, the expected characteristics can be inferred from the analysis of closely related structures.

| Property | Value |

| CAS Number | 884494-94-4 |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the adjacent bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum should display five resonances corresponding to the carbon atoms of the pyridine ring. The carbons directly attached to the bromine, fluorine, and oxygen atoms will exhibit characteristic chemical shifts due to the electronic effects of these substituents.

-

IR Spectroscopy: The infrared spectrum is anticipated to show a broad absorption band corresponding to the O-H stretch of the pyridinol tautomer or the N-H stretch of the pyridinone tautomer. Characteristic peaks for C=O, C-F, and C-Br bonds are also expected.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 5-fluoropyridin-2-ol. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack, while the fluorine atom acts as a directing group.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

Materials:

-

5-Fluoropyridin-2-ol

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoropyridin-2-ol (1 equivalent) in dichloromethane.

-

Acidification: Cool the solution in an ice bath to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).

-

Bromination: To the cooled and acidified solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound as a white to pale yellow solid.

Chemical Reactivity and Derivatization Strategies

The trifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This is a powerful method for introducing diverse aryl and heteroaryl substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key transformation for the synthesis of novel amine-containing drug candidates.

Reactions at the Hydroxyl Group:

The hydroxyl group can be readily functionalized through various reactions:

-

O-Alkylation: Treatment with a base and an alkyl halide leads to the formation of the corresponding ether.

-

O-Acylation: Reaction with an acyl halide or anhydride in the presence of a base yields the ester derivative.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of biologically active molecules. The presence and position of the fluorine atom can significantly impact the physicochemical properties of the final compound, such as its metabolic stability, binding affinity, and bioavailability.

A notable application of this compound is as a key starting material in the synthesis of novel Tropomyosin receptor kinase (TRK) inhibitors, which are a class of targeted cancer therapeutics. Its versatile reactivity allows for the systematic exploration of the chemical space around the pyridinol core, facilitating the development of potent and selective drug candidates. The demand for novel therapeutic agents in areas such as oncology and infectious diseases ensures the continued importance of such multifunctional building blocks in medicinal chemistry.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Handling:

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Seek medical attention if irritation persists.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its multiple reactive sites allow for the creation of diverse molecular architectures, making it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of next-generation pharmaceuticals.

References

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Literature review of 3-Bromo-5-fluoropyridin-2-OL and its analogs

This technical guide provides a comprehensive review of 3-Bromo-5-fluoropyridin-2-ol (and its tautomer 3-bromo-5-fluoro-2-pyridone ), a critical scaffold in modern medicinal chemistry. It details synthetic routes, reactivity profiles, and its application in the synthesis of next-generation kinase inhibitors like Selitrectinib (LOXO-195).[1]

Core Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

This compound (CAS: 884494-94-4) is a high-value heterocyclic intermediate characterized by its dense functionalization. It presents three distinct "handles" for chemical modification:

-

C3-Bromine: A sterically crowded but highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1]

-

C5-Fluorine: An electron-withdrawing group that modulates pKa and metabolic stability, and can serve as a site for nucleophilic aromatic substitution (SNAr) under specific activating conditions.[1]

-

C2-Hydroxyl/Lactam: Exists in a tautomeric equilibrium, allowing for either N-alkylation (pyridone formation) or O-functionalization (activation via POCl3 to the 2-chloro derivative).[1]

This scaffold is pivotal in the synthesis of TRK inhibitors (e.g., LOXO-195/Selitrectinib) and other fluorinated bioactive molecules, offering a balance of lipophilicity and metabolic resistance.[1]

Structural & Physicochemical Profile

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

In the solid state and in polar solvents (DMSO, MeOH), the compound exists predominantly as the 2-pyridone tautomer.[1] This dictates its reactivity profile, favoring N-alkylation over O-alkylation under standard basic conditions.[1]

| Property | 2-Pyridone Form (Major) | 2-Hydroxypyridine Form (Minor) |

| Structure | Lactam (NH-C=O) | Lactim (N=C-OH) |

| Favored Conditions | Solid state, Polar solvents, Water | Non-polar solvents, Gas phase |

| Reactivity | Nucleophilic at Nitrogen (Amide-like) | Nucleophilic at Oxygen (Phenol-like) |

| pKa (approx) | ~11 (NH acidity) | ~0.7 (Protonated N) |

Solubility & Stability[1]

-

Solubility: Low in water; moderate to high in DMSO, DMF, and hot alcohols.[1]

-

Stability: Stable under ambient conditions.[1] The C-F bond is metabolically robust, preventing oxidative metabolism at the C5 position.[1]

Synthetic Pathways[1][2][3][4][5]

Route A: Direct Bromination (Scalable)

The most direct synthesis involves the electrophilic bromination of 5-fluoropyridin-2-ol.

-

Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or Br2 in Acetic Acid.[1]

-

Mechanism: The 2-hydroxyl group activates the ring. The C3 position is ortho to the activating group and less sterically hindered than C6, directing bromination to C3.

-

Yield: Typically 85-95%.[1]

Route B: Diazotization Sequence (High Purity)

Starting from 2-amino-5-fluoropyridine :

-

Bromination: Reaction with NBS yields 2-amino-3-bromo-5-fluoropyridine.

-

Diazotization/Hydrolysis: Treatment with NaNO2 in H2SO4 converts the amino group to the diazonium salt, which is hydrolyzed in situ to the hydroxyl group.[1]

-

Advantage: Avoids poly-bromination byproducts common in Route A.[1]

Reactivity & Functionalization Guide

The versatility of this compound lies in its ability to be selectively functionalized. The following diagram maps the core reaction pathways.

Figure 1: Divergent reactivity pathways for this compound. Colors indicate distinct reaction classes.

Protocol: Regioselective N-Alkylation

To selectively alkylate the nitrogen (retaining the pyridone core) rather than the oxygen:

-

Solvent: Use a polar aprotic solvent like DMF or NMP .[1]

-

Base: Use K2CO3 or Cs2CO3 . Avoid Ag2CO3 (favors O-alkylation).[1]

-

Procedure:

Protocol: C3-Selective Suzuki-Miyaura Coupling

The C3-Bromine is highly reactive towards Pd-catalyzed oxidative addition, even in the presence of the C5-Fluorine.

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%).[1]

-

Base: K3PO4 (2.0 M aq) or CsF .

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Key Insight: The C5-F bond remains intact under standard Suzuki conditions (80-100°C), allowing for sequential functionalization.

Protocol: Activation to 2-Chloro Derivative

Converting the pyridone to 2-chloro-3-bromo-5-fluoropyridine activates the C2 position for SNAr.

-

Reagent: POCl3 (neat or in toluene) with catalytic DMF .[1]

-

Conditions: Reflux (100-110°C) for 2-4 hours.

-

Workup: Quench carefully into ice water (exothermic).

-

Utility: The resulting 2-chloro group is highly susceptible to displacement by amines or alkoxides, enabling the synthesis of 2-amino-pyridines.

Case Study: Synthesis of LOXO-195 (Selitrectinib)

LOXO-195 is a next-generation TRK inhibitor designed to overcome resistance mutations (e.g., TRKA G595R).[1] The 3-bromo-5-fluoropyridine moiety (often introduced as the 2-methoxy analog) is a critical building block.

Role of the Scaffold in LOXO-195

The scaffold serves as the "right-hand" side of the macrocycle.

-

Precursor: 2-Methoxy-3-bromo-5-fluoropyridine .

-

Coupling: The C3-Br undergoes a cross-coupling reaction (often Negishi or Suzuki) to attach the pyrazolo[1,5-a]pyrimidine core.[1]

-

Cyclization: The C2-Methoxy group is eventually displaced or modified to form the amide linker that closes the macrocycle.

-

Function: The C5-Fluorine provides essential metabolic stability and modulates the electronic properties of the pyridine ring to enhance binding affinity in the ATP pocket.

Figure 2: Simplified synthetic logic for incorporating the fluoropyridine scaffold into LOXO-195.

References

-

Sigma-Aldrich. 3-Bromo-5-fluoropyridine Product Sheet. [1]

-

Wang, L., et al. (2022).[1] "Gram-Scale Stereoselective Synthesis of Next Generation of Trk Inhibitor LOXO-195". Tetrahedron Letters. [1]

-

Drilon, A., et al. (2017).[1] "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors".[1] Cancer Discovery, 7(9), 963-972.[1]

-

Baba Ahmed, I., et al. (2020).[1] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives Under Microwave Irradiation". Sciforum.

-

National Cancer Institute. "Definition of TRK inhibitor LOXO-195".[1] NCI Drug Dictionary. [1]

-

PubChem. "Selitrectinib (LOXO-195) Compound Summary".[1] [1]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-5-fluoropyridin-2-ol

Introduction: A Chemist's Perspective on a Versatile Building Block

3-Bromo-5-fluoropyridin-2-ol, and its tautomeric form 3-Bromo-5-fluoropyridin-2(1H)-one, is a multi-functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its strategic placement of a bromine atom, a fluorine atom, and a hydroxyl/oxo group provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The bromine atom serves as a key handle for cross-coupling reactions, the electron-withdrawing fluorine atom modulates the molecule's reactivity, and the hydroxyl group offers a site for further functionalization.[1] Notably, this compound has been utilized as a pivotal intermediate in the synthesis of novel Tropomyosin receptor kinase (TRK) inhibitors for targeted cancer therapy.[1]

This guide provides an in-depth examination of the safety and handling protocols for this compound, grounded in the principles of chemical reactivity and toxicological prudence. It is intended for researchers, scientists, and drug development professionals who will be working with this compound. The following sections will detail the compound's properties, associated hazards, and the necessary precautions to ensure a safe and productive research environment.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 884494-94-4 | [1] |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [1] |

While specific toxicological data for this compound is not extensively documented in publicly available literature, the hazards can be inferred from its structural motifs—a halogenated pyridine derivative. Halogenated aromatic hydrocarbons are a class of compounds known for their potential toxicity.[2][3] The pyridine moiety itself can induce adverse health effects, with the liver being a primary target organ, alongside potential neurological and renal effects, and skin and eye irritation.[4] Therefore, a cautious approach to handling is paramount.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS) for structurally related compounds like 3-Bromo-5-fluoropyridine, the following GHS hazard classifications are anticipated for this compound.[5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

These classifications necessitate stringent adherence to the safety protocols outlined in the subsequent sections.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical workflow for safely handling this compound, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocols for Safe Handling

Engineering Controls: The Primary Barrier

The primary defense against exposure to hazardous chemicals is the use of robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[6] This ensures that any vapors or dusts are effectively captured and exhausted, minimizing the risk of inhalation.[6] The fume hood's sash should be kept at the lowest possible height to maximize its efficiency.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE regimen is mandatory to protect against accidental splashes or contact.[6]

-

Hand Protection: Double-gloving is required.[6] An inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves such as butyl rubber or neoprene.[6] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contamination is suspected.[6]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[5][7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]

-

Body Protection: A flame-resistant lab coat is the minimum requirement.[5][6] For larger scale operations or when there is a significant risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]

-

Respiratory Protection: For routine handling of small quantities within a properly functioning chemical fume hood, respiratory protection is generally not necessary.[6] However, in the event of a spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be available.[5]

Storage and Segregation

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] The storage temperature should be ambient.[8]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

Preparedness for accidental releases is a critical component of laboratory safety.

-

Minor Spills (Solid):

-

Emergency Response Decision Tree:

Caption: A decision tree for responding to spills or personnel exposure.

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical help.[5][9]

-

Eye Contact: Immediately rinse eyes with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.[5]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[5]

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container.

-

Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of all waste in accordance with local, regional, and national regulations.[5]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for creating novel therapeutics is significant. However, this potential can only be safely realized through a deep respect for its inherent hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can confidently and safely unlock the synthetic possibilities of this versatile building block.

References

-

AdooQ BioScience. 2-Amino-3-bromo-5-fluoropyridine. [Link]

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

National Center for Biotechnology Information. Toxicological Profile for Pyridine - Health Effects. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

-

Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine. [Link]

-

Sdfine. Chemwatch GHS SDS 1282. [Link]

-

National Center for Biotechnology Information. Mechanism of action of toxic halogenated aromatics. [Link]

-

National Center for Biotechnology Information. Perspective on halogenated organic compounds. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. This compound | 884494-94-4 | Benchchem [benchchem.com]

- 2. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. enamine.enamine.net [enamine.enamine.net]

Technical Guide: Solubility Profile and Handling of 3-Bromo-5-fluoropyridin-2-ol

[1]

Executive Summary

This compound is a critical halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly as a precursor for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.[1]

While nomenclature suggests an alcohol ("-ol"), this compound exists primarily as its tautomer, 3-bromo-5-fluoropyridin-2(1H)-one , in both the solid state and solution.[1] Understanding this tautomeric equilibrium is the single most important factor in predicting its solubility and reactivity.[1] The compound exhibits moderate lipophilicity (Predicted XLogP ≈ 0.9) and behaves as a weak acid.[1]

Physicochemical Profile & Tautomerism[2][3]

The Tautomeric Equilibrium

Unlike simple phenols, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone forms.[1] For this compound, the electron-withdrawing nature of the fluorine (C5) and bromine (C3) atoms stabilizes the pyridone tautomer.[1]

-

Solid State: Exclusively exists as the pyridone dimer, held together by strong intermolecular hydrogen bonds (N-H···O=C). This results in a higher melting point and lattice energy than the "ol" form would suggest.

-

Solution State:

Key Properties

| Property | Value / Characteristic | Source |

| CAS Number | 884494-94-4 | [1] |

| Molecular Weight | 191.99 g/mol | [2] |

| XLogP (Predicted) | 0.9 | [3] |

| pKa (Acidic) | ~11.0 (NH deprotonation) | [Est.][1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 2 (C=O, F) |

Solubility Landscape

The solubility of this compound is dictated by its ability to break crystal lattice hydrogen bonds.[1]

Solvent Compatibility Table

Note: Classifications are based on structural analogs and tautomeric behavior.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent disruption of intermolecular H-bonds; stabilizes the polar monomer.[1] Preferred for stock solutions. |

| Chlorinated | DCM, Chloroform | Moderate-High | The pyridone dimer is surprisingly soluble here due to its non-polar "shell" (similar to carboxylic acid dimers).[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Good solubility, but protic solvents compete for H-bonding.[1] May require warming.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Acceptable for reactions; ether oxygens accept H-bonds from the NH group.[1] |

| Hydrocarbons | Hexanes, Heptane | Low | Poor interaction with the polar core; often used as an anti-solvent to precipitate the compound. |

| Aqueous | Water (pH 7) | Low | High lattice energy prevents significant dissolution without pH adjustment.[1] |

pH-Dependent Solubility

The compound is a weak acid.[1]

-

Basic Conditions (pH > 12): Solubility increases drastically.[1] Adding bases like K₂CO₃ or NaOH generates the pyridin-2-olate anion, which is highly soluble in water and polar organic solvents.[1]

-

Acidic Conditions: Protonation of the carbonyl oxygen is difficult (pKa < 0); solubility remains driven by the neutral form.[1]

Visualization: Tautomerism & Solvation

The following diagram illustrates the structural shifts that dictate solubility in different environments.

Figure 1: The solubility of this compound is driven by the transition from stable dimers (non-polar) to solvated monomers (polar) or anions (basic).[1]

Experimental Protocols

For accurate solubility determination during lead optimization or formulation, the Thermodynamic Shake-Flask Method is the gold standard.[1]

Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation concentration in a specific organic solvent.[1]

Materials:

-

0.45 µm PTFE Syringe Filter (Nylon filters may absorb the compound)

-

HPLC/UV-Vis Spectrophotometer[1]

Workflow:

-

Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of solvent. Ensure visible solid remains (suspension).[1]

-

Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24 hours .

-

Note: Kinetic solubility (adding DMSO stock to buffer) is faster but less accurate for crystalline solids due to supersaturation effects.[1]

-

-

Filtration: Allow the suspension to settle for 1 hour. Remove the supernatant and filter through a 0.45 µm PTFE filter to remove micro-crystals.

-

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (254 nm) against a standard calibration curve.

Figure 2: Standard workflow for determining thermodynamic solubility.[1]

Synthetic Implications & Troubleshooting

Reaction Solvent Selection[1]

-

Suzuki/Buchwald Couplings: Use 1,4-Dioxane or Toluene/Water mixtures.[1] The pyridone NH can poison Pd catalysts; consider protecting the nitrogen (e.g., N-alkylation or SEM group) or using a base (K₃PO₄) to keep it anionic and soluble.[1]

-

Nucleophilic Substitution (SnAr): Use DMF or DMSO .[1] The high solubility and polarity stabilize the transition state for displacing the Fluorine or Bromine.[1]

Handling Precipitation

If the compound precipitates unexpectedly during a reaction workup:

References

-

PubChem. (2025).[1] this compound (Compound CID 40786905).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

University of Luxembourg. (2025).[1][5] PubChemLite: this compound Properties. Retrieved from [Link][1]

-

Dissolution Technologies. (2017).[1] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 884494-94-4 | Benchchem [benchchem.com]

- 3. (3-bromo-5-fluoropyridin-2-yl)methanol | 1227601-88-8 [chemicalbook.com]

- 4. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]

Technical Guide: Commercial & Synthetic Landscape of 3-Bromo-5-fluoropyridin-2-ol

Executive Summary

3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4 ) is a high-value heterocyclic building block used extensively in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity: the bromine atom facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates metabolic stability and pKa, and the 2-hydroxy/2-oxo motif allows for selective N- or O-alkylation.

Critical Advisory: Researchers frequently confuse this compound with 3-Bromo-5-fluoropyridine (CAS: 407-20-5). The absence of the hydroxyl group in the latter fundamentally alters reactivity. Verification of CAS 884494-94-4 is mandatory during procurement.

Chemical Identity & Tautomerism

The reactivity and analytical characterization of this molecule are defined by its prototropic tautomerism. In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the compound exists predominantly as the 2-pyridone tautomer.

Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the hydroxy- and oxo-forms. This equilibrium dictates the choice of reagents for downstream functionalization.

Figure 1: Tautomeric equilibrium of this compound. The pyridone form (red) is the dominant species in solution NMR (DMSO-d6).

Analytical Data Profile

| Property | Specification | Notes |

| CAS Number | 884494-94-4 | Do not confuse with 407-20-5 (Pyridine analog) |

| Molecular Formula | C₅H₃BrFNO | |

| Molecular Weight | 191.99 g/mol | |

| Appearance | White to pale yellow solid | Darkens upon light exposure (store in amber vials) |

| ¹H NMR (DMSO-d₆) | δ ~8.0 (d, H-6), ~7.8 (d, H-4) | Broad singlet >11 ppm for NH/OH proton |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, DCM) |

Commercial Availability & Sourcing Strategy

Market Landscape

Unlike its non-oxygenated counterpart, this compound is considered a "Tier 2" building block—widely available but often requiring lead times for >100g quantities.

-

Primary Suppliers: BenchChem, BLD Pharm, Combi-Blocks, Enamine.

-

Typical Purity: ≥97% (HPLC).

-

Cost Estimate (2025): ~$150 - $250 USD per 5 grams (varies by region).

Procurement Protocol (Self-Validating)

To ensure supply chain integrity, implement the following check before purchase:

-

Verify Structure: Request the CoA (Certificate of Analysis) and check the structure image. Ensure the oxygen is present at position 2.

-

Check Tautomer Name: Suppliers may list it as 3-Bromo-5-fluoro-2(1H)-pyridone . This is the same chemical entity.[1]

-

Impurity Profile: Ask specifically about 3,5-Dibromo- or non-brominated impurities, which are common byproducts of the manufacturing process.

Synthetic Routes & Quality Control

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from 5-fluoropyridin-2-ol.

Preferred Synthetic Route: Electrophilic Bromination

The most reliable route utilizes N-bromosuccinimide (NBS) in a polar solvent. The 2-hydroxy group activates the 3-position, directing the bromine ortho to the hydroxyl group.

Figure 2: Synthetic pathway via regioselective bromination. Control of stoichiometry is critical to prevent over-bromination.

Experimental Protocol (Laboratory Scale)

-

Dissolution: Dissolve 5-fluoropyridin-2-ol (1.0 eq) in Acetonitrile (10 mL/g).

-

Addition: Cool to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target mass: 191.9/193.9).

-

Workup: Quench with 10% Na₂S₂O₃ (aq) to remove residual bromine. Concentrate solvent.[2][3][4]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

QC Checkpoint: The presence of a doublet at ~8.0 ppm and ~7.8 ppm in ¹H NMR confirms the 3,5-substitution pattern. If a singlet is observed, you may have the 3,5-dibromo impurity.

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating diversity.[1]

Case Study: Mitsunobu Coupling (O-Alkylation)

In the synthesis of Deubiquitinase inhibitors (WO2023119233A1), the 2-hydroxy tautomer is trapped using Mitsunobu conditions to generate ether linkages.

-

Reaction: this compound + tert-butyl (R)-3-hydroxypiperidine-1-carboxylate.

-

Conditions: PPh₃, DIAD, THF, RT.[4]

-

Outcome: Formation of the O-alkylated pyridine ether, retaining the bromine for subsequent Suzuki coupling.

Mechanistic Versatility

-

Suzuki-Miyaura: The C3-Bromine is highly reactive towards boronic acids, allowing the installation of aryl/heteroaryl groups.

-

Buchwald-Hartwig: Amination at C3 provides access to 3-amino-5-fluoropyridines.

-

N-Alkylation: Using K₂CO₃/Alkyl Halide favors the N-alkylated pyridone product (vs. O-alkylation favored by Ag₂CO₃ or Mitsunobu).

References

-

World Intellectual Property Organization. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof. (2023).[1][4] Available at:

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24883447 (3-Bromo-5-fluoropyridine - Isomer distinction). Available at: [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-fluoropyridin-2-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-fluoropyridin-2-ol in Medicinal Chemistry

This compound and its tautomer, 3-bromo-5-fluoro-2(1H)-pyridinone, are highly valuable heterocyclic building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of the bromine atom at the 3-position provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom at the 5-position, with its strong electron-withdrawing nature, significantly modulates the electronic properties of the pyridine ring, which can enhance binding affinities to biological targets and improve pharmacokinetic profiles of potential drug candidates. The 2-hydroxy/oxo functionality offers an additional site for modification and can participate in crucial hydrogen bonding interactions. This unique combination of functional groups makes this compound a coveted precursor for the synthesis of novel therapeutics.

The Suzuki-Miyaura coupling reaction stands out as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This application note provides a detailed guide to performing Suzuki coupling reactions with this compound, addressing the specific challenges associated with this substrate and offering optimized protocols for successful implementation.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2] While the general mechanism is well-understood, the specific nature of this compound presents several challenges that require careful consideration in experimental design.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

This compound exists in a tautomeric equilibrium with 3-bromo-5-fluoro-2(1H)-pyridinone. The position of this equilibrium is highly dependent on the solvent, with polar solvents favoring the pyridinone form. This tautomerism can influence the reactivity of the substrate. The pyridinone form, being less aromatic, may exhibit different electronic properties compared to the pyridinol form. It is crucial to be aware of the dominant tautomeric form in the chosen reaction solvent as it can affect the rate of oxidative addition.

Catalyst Inhibition by the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes and ultimately, catalyst poisoning. This is a common challenge in cross-coupling reactions involving pyridine substrates. To mitigate this, the use of electron-rich and sterically bulky phosphine ligands is highly recommended. These ligands coordinate strongly to the palladium center, preventing the binding of the pyridine nitrogen and promoting the desired catalytic cycle. Ligands such as SPhos and XPhos have proven to be particularly effective in such cases.

Electronic Effects of Substituents

The presence of two electron-withdrawing groups, the fluorine atom and the bromine atom, on the pyridine ring makes this compound an electron-deficient substrate. Electron-deficient aryl halides are generally more reactive towards the initial oxidative addition step of the Suzuki coupling, which is often the rate-determining step.[3] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be necessary for specific substrates.

General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol describes a typical setup for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Optimized Reaction Parameters

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the reaction. The following table provides a summary of recommended starting conditions for the Suzuki coupling of this compound.

| Parameter | Recommendation | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is a robust and versatile catalyst. Pd(PPh₃)₄ is a good starting point for many couplings. Pd₂(dba)₃ is often used with a separate ligand. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen and to promote oxidative addition with electron-deficient substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for the transmetalation step. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ can be beneficial for less reactive boronic acids. |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the tautomeric equilibrium. |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Catalyst poisoning- Insufficiently degassed system- Low reaction temperature | - Use a fresh batch of catalyst.- Increase the loading of a bulky, electron-rich ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments. |

| Formation of side products (e.g., homocoupling) | - Presence of oxygen- Decomposition of boronic acid | - Rigorously degas all reagents and solvents.- Use a slight excess of the boronic acid.- Consider using a more stable boronic ester derivative (e.g., pinacol boronate). |

| Difficult purification | - Polarity of the product- Residual palladium | - Use a polar solvent system for column chromatography.- Consider a workup with a palladium scavenger.- Recrystallization may be an effective purification method. |

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and versatile method for the synthesis of a wide range of functionalized biaryl and heteroaryl compounds of significant interest in medicinal chemistry. By understanding and addressing the specific challenges associated with this substrate, such as its tautomeric nature and the potential for catalyst inhibition, researchers can successfully employ this reaction to accelerate their drug discovery efforts. The protocols and recommendations provided in this application note serve as a comprehensive guide to achieving high yields and purity in these important transformations.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

-

Suzuki, A. The Suzuki Reaction. Organic Reactions, 2002 , 1-97. [Link]

-

Littke, A. F.; Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

-

Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A highly active catalyst for the Suzuki-Miyaura cross-coupling reaction of aryl chlorides. Journal of the American Chemical Society, 1999 , 121(41), 9550-9561. [Link]

-

Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-Metal-Catalyzed C-C and C-N Bond-Forming Reactions of Aryl Chlorides. Chemical Reviews, 2004 , 104(6), 3079-3160. [Link]

-

Kambe, N.; Iwasaki, T.; Terao, J. Cross-Coupling Reactions of Alkyl Halides with Grignard Reagents Catalyzed by Nickel, Palladium, or Copper. Chemical Society Reviews, 2011 , 40(10), 4937-4947. [Link]

-

Taylor, P. J.; van der Zwan, G.; Antonov, L. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism, 2014 , 1-24. [Link]

-

Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]

Sources

Buchwald-Hartwig amination of 3-Bromo-5-fluoropyridin-2-OL

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridin-2-ol

Abstract This technical guide outlines the strategic protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this compound. The substrate presents a dual challenge: the electronic deactivation of the pyridine ring by the fluorine substituent and, more critically, the interference of the 2-hydroxy/2-pyridone tautomer with the catalytic cycle. We present two distinct workflows: a high-fidelity Protection-Based Route (recommended for scale-up and reliability) and a Direct Amination Route (utilizing advanced precatalysts for step-economy).

Substrate Analysis & Strategic Planning

The Challenge: Tautomerism & Catalyst Poisoning this compound exists in equilibrium with its tautomer, 3-bromo-5-fluoropyridin-2(1H)-one. In solution, the pyridone form typically predominates.

-

Catalyst Sequestration: The amide-like motif (NH-C=O) and the free hydroxyl group can coordinate to Pd(II) species, displacing ligands and forming inactive off-cycle complexes (Pd-black formation).

-

Acidity: The pKa of the 2-OH/NH is ~9–11. Standard alkoxide bases (NaOtBu) will deprotonate this site first, generating an anionic species that can further inhibit oxidative addition or alter solubility.

-

Electronic Effects: The C5-Fluorine atom is electron-withdrawing, which theoretically facilitates oxidative addition at the C3-Bromine bond. However, it also increases the acidity of the ring protons, necessitating careful base selection to avoid hydrodehalogenation.

Decision Matrix: Route Selection

Figure 1: Strategic workflow for the amination of this compound.

Route A: Protection-Based Protocol (Recommended)

This route converts the problematic pyridone into a standard aryl bromide (2-benzyloxy-3-bromo-5-fluoropyridine), enabling the use of robust, general-purpose catalytic systems.

Step 1: O-Protection (Benzylation)

-

Reagents: Benzyl bromide (BnBr), Silver Carbonate (Ag₂CO₃) or K₂CO₃.

-

Rationale: Ag₂CO₃ favors O-alkylation over N-alkylation for 2-pyridones. Benzyl groups are orthogonal to the basic conditions of the Buchwald coupling and easily removed via hydrogenolysis.

Step 2: Buchwald-Hartwig Amination [1][2]

-

Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).

-

Why: These precatalysts ensure rapid formation of the active monoligated Pd(0) species even at moderate temperatures. RuPhos is superior for secondary amines; XPhos for primary amines/anilines.

-

-

Base: Cs₂CO₃ (Weak base) or NaOtBu (Strong base).[3]

-

Why: Since the acidic OH is protected, Cs₂CO₃ is often sufficient and prevents side reactions associated with strong bases (e.g., defluorination).

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol A: Step-by-Step

-

Charge: In a glovebox or under Argon, add 2-(benzyloxy)-3-bromo-5-fluoropyridine (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to a reaction vial.

-

Catalyst: Add RuPhos Pd G4 (2 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 80–100 °C for 4–12 hours.

-

Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

-

Deprotection: Dissolve coupled product in MeOH/EtOAc. Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 2–4 hours to recover the free pyridin-2-ol.

Route B: Direct Amination Protocol (Advanced)

This method avoids protection steps but requires strict control of the proton inventory to prevent catalyst inhibition.

Mechanism & Critical Controls

-

Base Selection: LiHMDS (Lithium Hexamethyldisilazide) is the critical enabler.

-

Role: It acts as a soluble, non-nucleophilic strong base. It irreversibly deprotonates the pyridone (consuming 1 equiv) and the amine, keeping the substrate in its anionic form which is less prone to sequestering the Pd catalyst than the neutral pyridone.

-

-

Ligand Selection: BrettPhos or tBuBrettPhos .[4]

-

Role: These bulky, electron-rich biaryl phosphines are specifically designed to prevent the coordination of Lewis-basic substrates (like the pyridone oxygen) to the Pd center.

-

Protocol B: Step-by-Step

-

Preparation: Flame-dry a Schlenk tube or vial; cool under Argon.

-

Reagents: Add this compound (1.0 equiv) and BrettPhos Pd G4 (2–4 mol%).

-

Note: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4–8 mol%).

-

-

Amine: Add the Amine (1.2–1.5 equiv).

-

Base: Add LiHMDS (1.0 M in THF, 2.5 equiv ).

-

Crucial: You need >2 equivalents: 1 eq to deprotonate the pyridone OH, 1 eq for the cross-coupling turnover, and 0.5 eq excess to ensure basicity.

-

-

Solvent: Add anhydrous THF or 1,4-Dioxane (0.15 M).

-

Reaction: Heat to 65–80 °C . Monitor closely (LCMS).

-

Observation: The reaction mixture often turns dark orange/red (active catalyst). If it turns black (Pd precipitation), the catalyst has died; check O₂ exclusion.

-

-

Quench: Cool to RT, quench with aqueous NH₄Cl (restores the neutral pyridin-2-ol). Extract with EtOAc/MeOH (9:1) to ensure the polar product is recovered.

Comparative Data & Troubleshooting

| Variable | Route A (Protected) | Route B (Direct) |

| Success Rate | High (>90%) | Moderate-High (Substrate dependent) |

| Step Count | 3 Steps | 1 Step |

| Catalyst | XPhos/RuPhos Pd G4 | BrettPhos/tBuBrettPhos Pd G4 |

| Base | Cs₂CO₃ or NaOtBu | LiHMDS (Strict requirement) |

| Main Risk | Deprotection failure (rare) | Catalyst poisoning / Solubility |

Troubleshooting Guide:

-

Issue: Hydrodehalogenation (Product is 5-fluoropyridin-2-ol).

-

Cause: Hydride source present (often from

-hydride elimination of the amine or solvent impurities) or slow reductive elimination.[3] -

Fix: Switch to a bulkier ligand (tBuBrettPhos ) to accelerate reductive elimination. Ensure solvents are peroxide-free.

-

-

Issue: No Conversion (Starting Material remains).

-

Cause: Oxidative addition failure.

-

Fix: Increase temperature to 110 °C (requires toluene/dioxane). Verify inert atmosphere (O₂ kills the active Pd-L species).[3]

-

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of the American Chemical Society, 2014.[5] Link

- Context: Establishes the use of tBuBrettPhos and LiHMDS for unprotected heterocyclic bromides.

-

Hartwig, J. F., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. Link

- Context: Provides the closest structural analog (3-bromo-2-aminopyridine)

-

BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Protocols and Troubleshooting." BenchChem Application Notes, 2025. Link

- Context: General protocols for halopyridine reactivity and troubleshooting hydrodehalogen

-

Dorel, R., et al. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019.[2] Link

- Context: Comprehensive review of ligand generations (G3/G4 prec

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluoropyridin-2-ol

Introduction: The Strategic Importance of Functionalized Pyridinols

Substituted pyridinol frameworks are privileged scaffolds in modern medicinal chemistry and drug discovery. Their intrinsic ability to engage in hydrogen bonding, coupled with their bioisosteric relationship to phenols and other heterocycles, makes them critical components in the design of novel therapeutics.[1][2] Specifically, the 3-bromo-5-fluoropyridin-2-ol motif presents a versatile platform for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom at the 3-position, activated by the electron-withdrawing fluorine at the 5-position and the hydroxyl group at the 2-position, allows for a range of carbon-carbon and carbon-heteroatom bond formations. This guide provides detailed protocols and mechanistic insights for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this key intermediate.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of new bonds with high efficiency and functional group tolerance under relatively mild conditions.[3] These transformations generally proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the substrate, forming a Pd(II) intermediate.[4][5]

-

Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[7]

The choice of ligands, base, and solvent is critical for the success of these reactions, as they significantly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[8][9]

Diagram: Generalized Palladium Cross-Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents.[10] This protocol is optimized for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure the removal of oxygen.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction Conditions: Stir the reaction mixture vigorously at a temperature of 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[11]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Expected Yields for Suzuki-Miyaura Coupling

The following table, adapted from the coupling of a structurally analogous substrate, provides an indication of expected yields.[12]

| Arylboronic Acid | Expected Yield (%) |

| Phenylboronic acid | 85-95 |

| 4-Methoxyphenylboronic acid | 80-90 |

| 4-Fluorophenylboronic acid | 82-92 |

| Thiophen-2-ylboronic acid | 75-85 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[13] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, including challenging substrates like this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing side reactions.[3][9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq).[14][15]

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

-

Catalyst and Solvent Addition: In a separate glovebox or under an inert atmosphere, prepare a solution of a palladium precatalyst such as Pd₂(dba)₃ (0.025 eq) and a suitable ligand like RuPhos or BrettPhos (0.10 eq) in an anhydrous, degassed solvent like 1,4-dioxane or toluene.[14] Add this catalyst solution to the reaction vial.

-

Reaction Conditions: Stir the reaction mixture at 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[16][17] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[3][18]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a degassed solution of this compound (1.0 eq) in a suitable solvent mixture like THF/Et₃N (2:1), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.1 eq).[18]

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere of argon or nitrogen throughout the procedure.

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times can vary from a few hours to overnight.[19]

-

Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure. The residue can then be purified by silica gel column chromatography to afford the desired alkynylated product.

Troubleshooting and Optimization

-

Low Yield: If yields are low, consider screening different ligands, as their steric and electronic properties have a profound impact on the reaction's efficiency.[7][20] For Buchwald-Hartwig aminations, more sterically hindered ligands like XPhos or tBuXPhos can be beneficial.[3]

-

Side Reactions: In Suzuki couplings, homo-coupling of the boronic acid can occur. Using a slight excess of the boronic acid and ensuring rigorous exclusion of oxygen can minimize this. For Sonogashira reactions, copper-free conditions can be employed to prevent the homocoupling of the alkyne (Glaser coupling).[3]

-

Catalyst Deactivation: The pyridinol substrate can potentially coordinate to the palladium center, inhibiting catalysis. The use of appropriate ligands and bases helps to mitigate this effect.[15]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized pyridinols. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers in drug discovery and organic synthesis. Careful optimization of reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and purity.

References

- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).

- Cross-Coupling Reactions Guide. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.

- Cross-coupling reaction. (n.d.). Wikipedia.

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO00640A.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).

- Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.

- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmcct.com [jmcct.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 20. theses.enscm.fr [theses.enscm.fr]

Application Note: Strategic Utilization of 3-Bromo-5-fluoropyridin-2-OL in Kinase Inhibitor Design

Executive Summary

This application note details the strategic implementation of 3-Bromo-5-fluoropyridin-2-ol as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. This building block offers a unique combination of a hydrogen-bonding pharmacophore (the pyridone tautomer) and orthogonal synthetic handles (Br, F) that facilitate rapid library generation.

We provide validated protocols for regioselective alkylation and palladium-catalyzed cross-coupling, alongside a structural analysis of its utility in targeting kinases such as c-Met , ITK , and ALK5 .

Chemical Biology & SAR Rationale

The "Privileged" Pyridone Scaffold